molecular formula C16H16Cl2N2O2 B2751474 3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide CAS No. 1111492-89-7

3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide

Cat. No. B2751474
CAS RN: 1111492-89-7
M. Wt: 339.22
InChI Key: XCMKXQVDJOCHHJ-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide, also known as JNJ-5207852, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyridine carboxamides and was first synthesized in 2005 by Johnson & Johnson Pharmaceutical Research and Development.

Mechanism of Action

3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide is a selective inhibitor of the transcription factor c-Jun N-terminal kinase (JNK). JNK is a key regulator of cellular processes such as apoptosis, inflammation, and stress response. By inhibiting JNK activity, 3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. It can inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It can also reduce inflammation by suppressing the production of pro-inflammatory cytokines. In addition, 3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for JNK inhibition. It is also relatively easy to synthesize and has good solubility in aqueous solutions. However, one limitation of 3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide is its relatively short half-life, which may require frequent dosing in vivo experiments.

Future Directions

3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide has shown promising results in preclinical studies, but further research is needed to fully understand its therapeutic potential. Some future directions for research include:
1. Investigating the efficacy of 3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide in combination with other therapies for cancer and inflammation.
2. Studying the pharmacokinetics and pharmacodynamics of 3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide in vivo to optimize dosing regimens.
3. Exploring the potential of 3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide for the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis.
4. Developing more potent and selective JNK inhibitors based on the structure of 3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide.
Conclusion:
3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in cancer, inflammation, and neurological disorders. Its mechanism of action involves selective inhibition of JNK, a key regulator of cellular processes. While further research is needed to fully understand its therapeutic potential, 3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide represents a promising avenue for drug development.

Synthesis Methods

The synthesis of 3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide involves a multi-step process that starts with the reaction of 2-bromo-5-chloropyridine with 2-methoxyphenylethylamine to form 2-(2-methoxyphenyl)ethyl-5-chloropyridine. This intermediate is then reacted with methylamine and 3,6-dichloropyridine-2-carboxylic acid to obtain the final product.

Scientific Research Applications

3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and improving cognitive function.

properties

IUPAC Name

3,6-dichloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-10(11-6-4-5-7-13(11)22-3)20(2)16(21)15-12(17)8-9-14(18)19-15/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMKXQVDJOCHHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N(C)C(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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